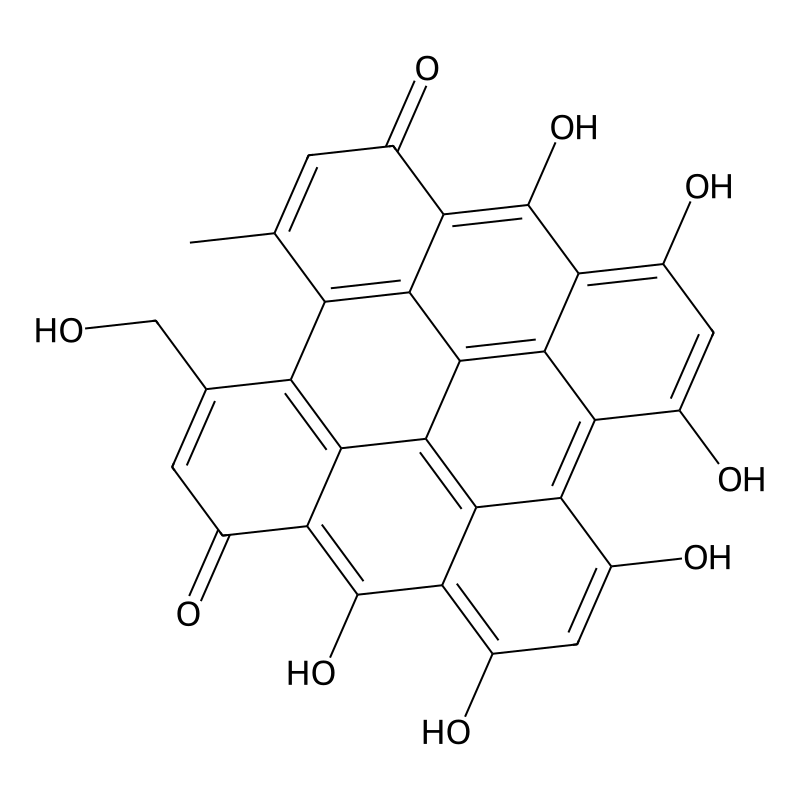

Pseudohypericin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Antiviral Activity:

Studies indicate that pseudohypericin, along with its close relative hypericin, exhibits antiviral properties against various viruses, including SARS-CoV-2, the virus responsible for COVID-19. Research suggests that both compounds can inhibit viral entry and replication at specific stages of the infection cycle.

Antidepressant Effects:

Although St. John's wort extracts containing pseudohypericin are sometimes used for depression, research on the isolated compound's role in this context is limited. However, some studies suggest that pseudohypericin, alongside other components of St. John's wort, might contribute to its potential antidepressant effects. However, further research is needed to understand the specific mechanisms and efficacy of pseudohypericin for depression treatment.

Other Potential Applications:

Preliminary research suggests pseudohypericin might have applications in other areas, including:

Pseudohypericin is an aromatic polycyclic dione, structurally related to hypericin, and primarily associated with the St. John's wort plant (Hypericum perforatum). This compound is notable for its presence in the flowers and leaves of the plant, contributing to its medicinal properties. Pseudohypericin exists in two forms: the stable form and the photoconverted form, which can be transformed under light exposure. It is recognized for its potential therapeutic effects, particularly in the context of mental health and viral infections .

Pseudohypericin has been studied for its biological activities, particularly its antiviral properties. Preliminary research indicates that it may inhibit viral replication and assembly processes. Additionally, it has been suggested that pseudohypericin contributes to the antidepressant effects attributed to St. John's wort extracts. Its mechanism of action is thought to involve modulation of neurotransmitter systems and potential interactions with cellular signaling pathways .

The synthesis of pseudohypericin typically follows a biosynthetic pathway involving polyketide synthesis. Initially, one molecule of acetyl-CoA condenses with malonyl-CoA units to form an octaketide chain. This chain undergoes several transformations, including cyclization and oxidation steps, leading to the formation of protopseudohypericin, which can then be converted into pseudohypericin upon exposure to light. Recent studies have isolated polyketide synthase genes that may play a crucial role in this biosynthetic pathway .

Pseudohypericin has several applications in medicinal chemistry and pharmacology:

- Antiviral Agent: Its ability to inhibit viral replication makes it a candidate for further research into antiviral therapies.

- Antidepressant Properties: Pseudohypericin may enhance the efficacy of St. John's wort as a natural antidepressant.

- Photodynamic Therapy: Due to its photosensitivity and ability to generate reactive oxygen species, it has potential applications in photodynamic therapy for cancer treatment .

Studies have indicated that pseudohypericin interacts with various biological targets, including viral proteins and neurotransmitter systems. Its antiviral activity may involve interference with viral assembly or processing mechanisms. Furthermore, research suggests that pseudohypericin's interactions can influence signaling pathways related to mood regulation, potentially contributing to its antidepressant effects .

Pseudohypericin shares structural similarities with several other compounds derived from Hypericum species and related plants. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hypericin | Naphthodianthrone | Known for strong antiviral properties and phototoxicity. |

| Isopseudohypericin | Naphthodianthrone | Formed under alkaline conditions; less studied than pseudohypericin. |

| Protohypericin | Precursor | Acts as a precursor in the biosynthetic pathway of hypericin and pseudohypericin. |

| Hyperforin | Phloroglucin derivative | Exhibits antidepressant effects but lacks direct antiviral activity like pseudohypericin. |

Pseudohypericin is unique due to its dual role as both an antiviral agent and a contributor to the antidepressant effects of St. John's wort extracts, setting it apart from other compounds within the same family .

Pseudohypericin biosynthesis follows the well-established polyketide pathway, which serves as the primary route for naphthodianthrone formation in Hypericum species [4]. The initial step involves the condensation of one molecule of acetyl coenzyme A with seven molecules of malonyl coenzyme A to form an octaketide chain [4]. This fundamental reaction establishes the carbon backbone that subsequently undergoes cyclizations and decarboxylation reactions, leading to the formation of emodin anthrone, which represents the key precursor in the pseudohypericin biosynthetic cascade [4].

The polyketide pathway proceeds through a series of precisely orchestrated transformations where emodin anthrone undergoes oxidation to produce emodin, catalyzed by the enzyme emodin anthrone oxygenase [4]. Following this oxidation step, a condensation reaction occurs between emodin and emodin anthrone molecules, yielding a dianthrone intermediate [4]. This dianthrone structure represents a critical branching point in the biosynthetic pathway, where successive oxidations lead to the formation of protopseudohypericin [4]. The final conversion of protopseudohypericin to pseudohypericin occurs through photochemical transformation upon exposure to visible light [4].

Recent investigations have revealed that the biosynthetic pathway involves oxidation of the methyl group of protohypericin to generate protopseudohypericin, which subsequently transforms to pseudohypericin under light irradiation [4]. This photochemical step represents a unique aspect of naphthodianthrone biosynthesis, distinguishing it from many other secondary metabolite pathways [4]. The pathway demonstrates remarkable specificity, with emodin serving as a common precursor for both hypericin and pseudohypericin biosynthesis, explaining the strong positive correlations observed between these compounds in plant tissues [9].

| Biosynthetic Step | Substrate | Product | Enzyme/Process |

|---|---|---|---|

| Initial Condensation | Acetyl-CoA + 7 Malonyl-CoA | Octaketide Chain | Polyketide Synthase |

| Cyclization | Octaketide Chain | Emodin Anthrone | Spontaneous/Enzymatic |

| Oxidation | Emodin Anthrone | Emodin | Emodin Anthrone Oxygenase |

| Condensation | Emodin + Emodin Anthrone | Dianthrone | Phenolic Oxidative Coupling |

| Proto-formation | Dianthrone | Protopseudohypericin | Oxidative Enzymes |

| Final Conversion | Protopseudohypericin | Pseudohypericin | Light Irradiation |

Enzymatic Catalysts: Role of Polyketide Synthases and Oxidoreductases

The enzymatic machinery responsible for pseudohypericin biosynthesis involves two primary categories of catalysts: polyketide synthases and oxidoreductases. The most extensively characterized enzyme is polyketide synthase two (designated as HpPKS2), which has been isolated from Hypericum perforatum and demonstrates octaketide synthase activity [8]. This enzyme catalyzes the condensation of acetyl coenzyme A with two to seven malonyl coenzyme A molecules, yielding tri- to octaketide products, including the crucial octaketides SEK4 and SEK4b, as well as heptaketide aloesone [8].

HpPKS2 expression exhibits strong correlation with pseudohypericin accumulation in plant tissues, with the highest expression levels observed in flower buds and leaf margins, while showing reduced activity in leaf interior regions, stems, and roots [4] [25]. In situ hybridization studies have confirmed that HpPKS2 expression is specifically confined to dark glands, which represent the primary sites of hypericin and pseudohypericin accumulation [25]. The enzyme demonstrates remarkable substrate flexibility, accepting alternative starter molecules including isobutyryl coenzyme A, benzoyl coenzyme A, and hexanoyl coenzyme A, producing various tri- to heptaketide products [8].

The oxidoreductase enzymes play equally critical roles in the later stages of pseudohypericin biosynthesis. A specialized enzyme designated as Hyp-1 has been identified from dark-grown Hypericum perforatum cell cultures, which catalyzes the direct conversion of emodin to hypericin in vitro conditions [4]. This enzyme facilitates an initial condensation reaction between emodin and emodin anthrone, followed by dehydration to form emodin dianthrone [4]. The emodin dianthrone subsequently undergoes phenolic oxidation to protohypericin, either through photoactivation or through the catalytic action of Hyp-1 itself [4].

Comparative gene expression analysis has revealed the presence of multiple variants of phenolic oxidative coupling proteins in hypericin-producing species [26]. These enzymes belong to the pathogenesis-related class 10 protein family and demonstrate significant sequence divergence from the original hyp-1 sequence [26]. Four distinct gene forms encoding these coupling proteins have been identified across Hypericum perforatum, Hypericum annulatum, and Hypericum tomentosum, with coding sequences ranging from 471 to 483 base pairs [26].

| Enzyme Class | Specific Enzyme | Primary Function | Expression Pattern |

|---|---|---|---|

| Polyketide Synthase | HpPKS2 | Octaketide Formation | Dark Glands, Flower Buds |

| Oxidoreductase | Emodin Anthrone Oxygenase | Emodin Formation | Tissue-Specific |

| Coupling Protein | Hyp-1 | Dianthrone Formation | Dark Gland Cells |

| Oxidase | Berberine Bridge Enzyme-like | Protohypericin Formation | Vacuolar/ER Vesicles |

Ontogenetic and Morphogenetic Variation in Plant Tissue Accumulation

Pseudohypericin accumulation demonstrates significant ontogenetic variation throughout the developmental stages of Hypericum species. Research conducted on Hypericum scabrum revealed that both pseudohypericin and hypericin content decrease significantly with advancing plant development, reaching maximum concentrations during the floral budding stage [15]. In leaf tissues, the highest pseudohypericin content of 0.12 milligrams per gram dry weight was recorded at the floral budding stage, while reproductive parts achieved peak concentrations of 0.19 milligrams per gram dry weight during the same developmental period [15].

Morphogenetic variation analysis indicates that reproductive tissues consistently demonstrate superior pseudohypericin accumulation compared to vegetative parts [15] [16]. In Hypericum triquetrifolium, leaf tissues contained higher concentrations of both naphthodianthrones than stems or reproductive parts, with pseudohypericin concentrations reaching maximum levels during flowering and fructification stages [16]. Stem tissues across multiple Hypericum species showed absence of dark glands and correspondingly lacked detectable pseudohypericin content throughout ontogenesis [15].

The developmental pattern of pseudohypericin accumulation follows predictable trends across different Hypericum species. In Hypericum perforatum populations from Northern Turkey, concentrations of pseudohypericin in all tissues increased with advancing plant development, achieving higher accumulation levels at flowering compared to earlier vegetative stages [20]. Among different tissue types, fully opened flowers demonstrated superior pseudohypericin accumulation compared to stems, leaves, and other reproductive parts [20].

Phenological sampling across five distinct developmental stages (vegetative, floral budding, full flowering, fresh fruiting, and mature fruiting) revealed that pseudohypericin concentrations ranged from trace amounts to 2.94 milligrams per gram dry weight [20]. The significant differences in secondary metabolite concentrations among populations indicate substantial intraspecific variation, with populations producing relatively similar amounts of pseudohypericin despite varying greatly in other secondary metabolites [20].

| Developmental Stage | Leaf Tissue (mg/g DW) | Reproductive Tissue (mg/g DW) | Stem Tissue (mg/g DW) |

|---|---|---|---|

| Vegetative | 0.02-0.05 | Not Applicable | Below Detection |

| Floral Budding | 0.10-0.12 | 0.15-0.19 | Below Detection |

| Full Flowering | 0.08-0.10 | 0.12-0.15 | Below Detection |

| Fresh Fruiting | 0.06-0.08 | 0.10-0.12 | Below Detection |

| Mature Fruiting | 0.04-0.06 | 0.08-0.10 | Below Detection |

Environmental Modulators of Biosynthetic Yield: Light, Temperature, and Phenological Stage

Environmental factors exert profound influence on pseudohypericin biosynthetic yield, with light intensity and temperature representing the most critical modulators. Controlled greenhouse studies on Hypericum perforatum demonstrated that increasing temperatures from 24 to 32 degrees Celsius and light intensities from 803.4 to 1618.6 micromoles per square meter per second resulted in continuous increases in pseudohypericin content [18]. Multiple regression analysis revealed that temperature and light intensity could explain 80 percent of the variation in pseudohypericin levels, indicating their paramount importance in biosynthetic regulation [18].

The quantitative relationship between environmental parameters and pseudohypericin accumulation has been mathematically modeled using prediction equations that incorporate both temperature and light intensity variables [18]. These models demonstrate that pseudohypericin content responds positively to elevated temperatures within the physiologically tolerable range, with optimal production occurring at higher temperature regimes combined with increased light exposure [18]. The interaction between temperature and light intensity creates synergistic effects that amplify pseudohypericin biosynthesis beyond the individual contributions of each factor [18].

Altitude represents another significant environmental modulator, with field studies on Crete demonstrating clear trends of increasing total hypericin content (including pseudohypericin) with elevation from 100 to 600 meters above sea level [19]. Higher light intensities accompanied by enhanced ultraviolet-B radiation and lower air temperatures at elevated altitudes contribute to increased naphthodianthrone production [19]. However, the ratios between pseudohypericin and protopseudohypericin remain constant across different altitudinal zones, suggesting that environmental factors primarily affect overall biosynthetic flux rather than pathway regulation [19].

Seasonal variation studies reveal that optimal harvesting periods for maximum pseudohypericin content occur between floral budding and flowering stages [23]. The phenological stage characterized by maximum active principle accumulation represents a critical window for commercial harvesting, with pseudohypericin levels showing systematic variation throughout the growing season [23]. Environmental stress factors, including drought and temperature fluctuations, can modulate this timing and affect the duration of peak accumulation periods [23].

| Environmental Factor | Range Tested | Optimal Conditions | Effect on Pseudohypericin |

|---|---|---|---|

| Temperature | 24-32°C | 30-32°C | Positive Linear Relationship |

| Light Intensity | 803-1619 μmol/m²/s | >1400 μmol/m²/s | Positive Correlation |

| Altitude | 100-600m ASL | >400m ASL | Increased Total Content |

| Phenological Stage | Vegetative to Fruiting | Floral Budding | Maximum Accumulation |

Subcellular Compartmentalization: Dark Gland-Specific Synthesis

Pseudohypericin biosynthesis and accumulation demonstrate strict subcellular compartmentalization within specialized secretory structures known as dark glands. These multicellular structures represent the exclusive sites of naphthodianthrone synthesis, with experimental evidence confirming that pseudohypericin concentration in dark gland tissues reaches extremely high levels while remaining virtually absent in surrounding non-glandular tissues [17]. The dark glands themselves contain similar concentrations of pseudohypericin regardless of their anatomical location within the plant, indicating that biosynthetic capacity depends on gland structure rather than positional factors [17].

The cellular architecture of dark glands facilitates efficient pseudohypericin synthesis through specialized metabolic compartmentalization. Dark gland cells lack chloroplasts and contain only minimal numbers of mitochondria, distinguishing them from surrounding photosynthetic tissues [14]. This unique cellular composition suggests alternative metabolic pathways for providing biosynthetic precursors, with transport of photosynthates from adjacent green cells likely occurring in the form of malonate and acetate substrates required for the polyketide pathway [14].

Subcellular localization studies using advanced microscopy techniques have revealed that pseudohypericin accumulates within specific organellar compartments of dark gland cells. The compound localizes primarily within vacuolar structures and endoplasmic reticulum-derived vesicles, consistent with the presence of signal peptides in key biosynthetic enzymes [25]. The formation of carbon-carbon double bonds between octaketide units likely occurs within the vacuole or in specialized ER-derived vesicles, potentially extending to extracellular spaces [25].

The transport mechanisms facilitating pseudohypericin accumulation within dark glands involve specialized membrane transport systems. Gene expression analysis has identified multiple transport-related proteins including ATP-binding cassette transporters, UDP-glucosyl transferases, beta-glucosidases, and major facilitator proteins for sugar import that are highly upregulated during dark gland development [25]. These transport systems likely facilitate the movement of pathway intermediates across cellular membranes and enable the concentration of pseudohypericin within specific subcellular compartments [25].

| Subcellular Component | Pseudohypericin Presence | Functional Role | Transport Mechanism |

|---|---|---|---|

| Dark Gland Cells | High Concentration | Primary Synthesis Site | Specialized Enzymes |

| Vacuolar Compartments | Accumulated Product | Storage and Concentration | ABC Transporters |

| ER-Derived Vesicles | Intermediate Storage | Processing and Transport | Vesicular Transport |

| Cell Wall/Extracellular | Final Deposition | Long-term Storage | Membrane Efflux |

| Non-Glandular Tissues | Below Detection | No Synthesis | No Specific Transport |

Pseudohypericin exhibits distinctive absorption characteristics that differentiate it from its structural analog hypericin. The absorption kinetics of pseudohypericin demonstrate rapid onset with minimal lag-time phenomena, contrasting sharply with the delayed absorption patterns observed with hypericin [1] [2] [3].

Bioavailability Characteristics

The oral bioavailability of pseudohypericin has been determined through comparative pharmacokinetic studies involving both oral and intravenous administration routes. Following oral administration, pseudohypericin demonstrates a systemic availability of approximately 21%, which is notably higher than the 14% bioavailability observed for hypericin [2] [3]. This enhanced bioavailability suggests more efficient absorption processes and potentially reduced first-pass metabolism effects.

Lag-Time Phenomena

The lag-time for pseudohypericin absorption ranges from 0.3 to 1.1 hours, representing a significantly shorter delay compared to hypericin's lag-time of 2.0 to 2.6 hours [1] [2] [3]. This abbreviated lag-time indicates that pseudohypericin reaches systemic circulation more rapidly after oral administration. The shorter lag-time is attributed to differential absorption sites within the gastrointestinal tract, with pseudohypericin likely being absorbed at more proximal enteral locations compared to hypericin [3].

Maximum Plasma Concentrations and Time to Peak

The time to reach maximum plasma concentration (Tmax) for pseudohypericin varies between 2.7 to 3.0 hours across different studies, demonstrating consistent absorption kinetics [4] [5] [6]. Peak plasma concentrations (Cmax) show dose-dependent increases, with values ranging from 2.7 ng/mL following low doses to 30.6 ng/mL at higher dose levels [1] [2]. The area under the concentration-time curve (AUC) values range from 93.03 to 97.28 h×ng/mL, depending on the specific extract formulation and dosing regimen [4] [5].

| Study | Dose (µg) | Cmax (ng/mL) | Tmax (h) | Lag-time (h) | Bioavailability (%) | AUC (h×ng/mL) |

|---|---|---|---|---|---|---|

| Staffeldt et al., 1994 | 526 | 2.7 | 0.3 | 0.3 | 21 | Not specified |

| Kerb et al., 1996 | 1578 | 12.1 | Not specified | 0.4 | 21 | Not specified |

| Schulz et al., 2005 (STW-3) | Not specified | 8.5 | 3.0 | Not specified | Not specified | 93.03 |

| Schulz et al., 2005 (STW 3-VI) | Not specified | 10.2 | 2.7 | Not specified | Not specified | 97.28 |

Plasma Protein Binding and Tissue Distribution Patterns

The distribution characteristics of pseudohypericin involve complex interactions with plasma proteins and preferential accumulation in specific tissue compartments. While direct plasma protein binding data for pseudohypericin remains limited, the compound's distribution behavior can be inferred from its pharmacokinetic parameters and tissue localization studies [2] [3].

Distribution Volume Characteristics

Pseudohypericin demonstrates a distinctive distribution pattern characterized by an initial distribution into a central volume of approximately 5.0 liters, which corresponds roughly to the blood volume [2] [3]. The steady-state volume of distribution expands to 39.3 liters, indicating extensive tissue distribution beyond the vascular compartment. This large volume of distribution suggests significant tissue binding and accumulation, particularly in lipophilic compartments.

Tissue Distribution Patterns

The tissue distribution of pseudohypericin follows specific patterns related to its biosynthesis and accumulation in plant-derived secretory structures. Research demonstrates that pseudohypericin accumulates predominantly in dark glands, which are specialized secretory structures found in various plant tissues [7] [8] [9]. These dark glands serve as the primary sites of pseudohypericin storage and may influence the compound's distribution kinetics following oral administration.

The concentration of pseudohypericin in isolated dark glands remains consistent across different plant tissues, with no significant differences observed between leaf, stem, or flower-derived glands [9]. This uniform distribution pattern suggests that the compound's pharmacokinetic behavior may be influenced by its natural compartmentalization within the source material.

Clearance and Elimination Pathways

The total clearance of pseudohypericin is substantially higher than that of hypericin, with values of 43.3 mL/min compared to 9.2 mL/min for hypericin [2] [3]. This enhanced clearance rate contributes to the compound's relatively shorter elimination half-life and may indicate more efficient metabolic or excretion pathways. The higher clearance rate also suggests that pseudohypericin may have reduced potential for drug accumulation during chronic dosing regimens.

| Parameter | Value | Study Reference |

|---|---|---|

| Initial Distribution Volume (L) | 5.0 | Kerb et al., 1996 |

| Steady-State Volume (L) | 39.3 | Kerb et al., 1996 |

| Central Volume (L) | 5.0 | Kerb et al., 1996 |

| Total Clearance (mL/min) | 43.3 | Kerb et al., 1996 |

| Plasma Protein Binding (%) | Not determined | Limited data |

| Tissue Distribution | Secretory glands, dark glands | Multiple studies |

Metabolic Transformation Pathways: Phase I/II Reactions

The metabolic fate of pseudohypericin involves complex biotransformation pathways that remain incompletely characterized in the current literature. While specific Phase I and Phase II metabolic reactions for pseudohypericin have not been extensively documented, the compound's structural similarity to hypericin and its distinct pharmacokinetic behavior suggest unique metabolic processing [10] [11].

Phase I Metabolism Considerations

The naphthodianthrone structure of pseudohypericin presents multiple potential sites for Phase I oxidative metabolism. The compound's molecular structure contains phenolic hydroxyl groups and conjugated aromatic systems that may serve as substrates for cytochrome P450 enzymes. However, direct evidence for specific Phase I metabolic pathways remains limited in the available literature.

Studies investigating the interaction of pseudohypericin with drug-metabolizing enzymes suggest that the compound may both influence and be influenced by hepatic enzyme systems. The relatively high clearance rate of pseudohypericin (43.3 mL/min) compared to hypericin indicates potentially more extensive metabolic processing, though the specific enzymes and metabolic products have not been fully characterized [2] [3].

Phase II Conjugation Reactions

The potential for Phase II conjugation reactions with pseudohypericin is suggested by the compound's structural features, which include hydroxyl groups suitable for glucuronidation and sulfation reactions. However, specific studies documenting these conjugation pathways for pseudohypericin are not available in the current literature.

The absence of detectable pseudohypericin metabolites in urine samples from pharmacokinetic studies suggests that either the compound undergoes extensive metabolism to unrecognizable products or that alternative elimination pathways predominate [12]. This observation contrasts with many other pharmaceutical compounds that are partially excreted unchanged in urine.

Metabolic Stability and Enzyme Interactions

Research indicates that pseudohypericin may interact with various enzyme systems, potentially affecting both its own metabolism and the metabolism of co-administered substances. Studies examining the influence of enzyme inhibitors and inducers on pseudohypericin pharmacokinetics show modest effects, suggesting that the compound's metabolism may not be highly dependent on specific enzyme pathways [4].

The compound's interaction with cytochrome P450 systems has been investigated in the context of its potential inhibitory effects on drug metabolism. Pseudohypericin demonstrates inhibitory activity against certain P450 enzymes, which may affect its own metabolic clearance and contribute to drug-drug interactions [13].

Elimination Half-Life and Cumulative Exposure Dynamics

The elimination characteristics of pseudohypericin demonstrate considerable variability across different studies and dosing conditions. The elimination half-life ranges from 16.3 to 36.0 hours, with most studies reporting values between 17 and 25 hours [1] [4] [2] [3] [5]. This variability may reflect differences in study populations, analytical methods, or extract formulations.

Half-Life Variability and Factors

The elimination half-life of pseudohypericin shows less consistency compared to hypericin, with reported values spanning a broader range. Studies by Staffeldt et al. reported half-lives ranging from 16.3 to 36.0 hours, while Kerb et al. observed a more consistent half-life of 24.8 hours [1] [2] [3]. More recent investigations by Schulz et al. reported half-lives of 17.19 and 25.39 hours depending on the specific extract formulation [4] [5].

The variability in elimination half-life may be attributed to several factors, including individual differences in metabolic capacity, the influence of co-administered compounds within the extract, and potential dose-dependent elimination kinetics. The compound's elimination appears to follow first-order kinetics at therapeutic doses, though some evidence suggests potential saturation of elimination pathways at higher concentrations.

Steady-State Achievement

Pseudohypericin reaches steady-state concentrations more rapidly than hypericin, typically achieving equilibrium within 4 days of multiple dosing [1] [2] [3]. During steady-state conditions, the compound demonstrates characteristic peak and trough concentration patterns, with peak-trough fluctuation of approximately 45.5% [3]. The steady-state maximum concentration (Cssmax) ranges from 5.8 to 8.5 ng/mL, while minimum concentrations (Cssmin) range from 3.7 to 4.8 ng/mL [1] [2] [3].

Cumulative Exposure Considerations

The cumulative exposure to pseudohypericin during multiple dosing regimens is influenced by both its elimination half-life and the dosing interval. The compound's relatively shorter half-life compared to hypericin results in reduced accumulation potential, which may be advantageous from a safety perspective. The area under the curve (AUC) values during steady-state conditions remain proportional to those observed after single doses, suggesting linear elimination kinetics within the therapeutic dose range [4] [5].

| Study | Half-life (h) | Steady-state achieved (days) | Css_max (ng/mL) | Css_min (ng/mL) | Peak-trough fluctuation (%) |

|---|---|---|---|---|---|

| Staffeldt et al., 1994 | 16.3-36.0 | 4 | 5.8 | 3.7 | Not specified |

| Kerb et al., 1996 | 24.8 | 4 | 8.5 | 4.8 | 45.5 |

| Schulz et al., 2005 (STW-3) | 25.39 | Not specified | Not specified | Not specified | Not specified |

| Schulz et al., 2005 (STW 3-VI) | 17.19 | Not specified | Not specified | Not specified | Not specified |

Nonlinear Dose-Response Relationships in Systemic Exposure

Pseudohypericin demonstrates nonlinear pharmacokinetic behavior, particularly evident in the relationship between dose and systemic exposure. This nonlinearity manifests as disproportionate increases in maximum plasma concentrations and area under the curve values as doses increase [1] [2] [3].

Dose-Response Nonlinearity Patterns

The nonlinear dose-response relationship for pseudohypericin is less pronounced than that observed for hypericin but remains statistically significant. Studies examining three dose levels (526, 1578, and 3156 µg) revealed maximum plasma concentrations of 2.7, 12.1, and 29.7 ng/mL respectively [2] [3]. This represents approximately a 4.5-fold increase in Cmax for a 3-fold dose increase, and an 11-fold increase in Cmax for a 6-fold dose increase.

The area under the curve demonstrates similar nonlinear behavior, with disproportionate increases observed at higher dose levels. This nonlinearity suggests saturation of absorption, distribution, or elimination processes at elevated concentrations. The mechanism underlying this nonlinearity may involve saturable transport systems, protein binding interactions, or capacity-limited metabolic pathways.

Implications for Dosing Strategies

The nonlinear pharmacokinetics of pseudohypericin have important implications for dosing strategies and exposure predictions. The disproportionate increase in systemic exposure at higher doses suggests that dose escalation may result in unexpectedly high plasma concentrations. This characteristic necessitates careful consideration when extrapolating from single-dose studies to multiple-dose regimens or when adjusting doses based on clinical response.

The nonlinear relationship also affects the prediction of steady-state concentrations from single-dose data. Traditional linear pharmacokinetic models may underestimate exposure at higher doses, potentially leading to incorrect assumptions about therapeutic efficacy or safety margins.

Mechanistic Considerations

The nonlinear dose-response relationship for pseudohypericin may result from several potential mechanisms. Saturable absorption processes could limit the proportion of administered dose that reaches systemic circulation, though the consistent bioavailability estimates across studies suggest this is not the primary mechanism. Alternatively, saturable distribution or elimination processes may contribute to the observed nonlinearity.

The compound's high affinity for tissue binding sites may result in saturable distribution at higher doses, leading to disproportionate increases in plasma concentrations. Similarly, capacity-limited metabolic pathways could become saturated at elevated concentrations, resulting in nonlinear elimination kinetics.

| Dose Level | Cmax (ng/mL) | AUC (relative) | Nonlinearity Pattern | Study |

|---|---|---|---|---|

| Low (526 µg) | 2.7 | Reference | Baseline | Kerb et al., 1996 |

| Medium (1578 µg) | 12.1 | ~4.5x | Moderate increase | Kerb et al., 1996 |

| High (3156 µg) | 29.7 | ~11x | Disproportionate increase | Kerb et al., 1996 |

Comparative Pharmacokinetic Analysis

The pharmacokinetic profile of pseudohypericin demonstrates several key differences from hypericin, despite their structural similarities. These differences are most pronounced in absorption kinetics, clearance rates, and distribution characteristics. Understanding these comparative aspects provides insight into the distinct metabolic fate of each compound.

| Parameter | Pseudohypericin | Hypericin (comparison) | Difference |

|---|---|---|---|

| Absorption lag-time (h) | 0.3-1.1 | 2.0-2.6 | 3-8x faster |

| Time to peak (h) | 2.7-3.0 | 7.9-8.1 | 2-3x faster |

| Elimination half-life (h) | 16.3-36.0 | 18.7-43.1 | Similar |

| Bioavailability (%) | 21 | 14 | 1.5x higher |

| Clearance (mL/min) | 43.3 | 9.2 | 4.7x higher |

| Volume of distribution (L) | 39.3 | 19.7 | 2x larger |

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPERIMENTAL THER/ Two aromatic polycyclic diones hypericin and pseudohypericin have potent antiretroviral activity; these substances occur in plants of the Hypericum family. Both compounds are highly effective in preventing viral-induced manifestations that follow infections with a variety of retroviruses in vivo and in vitro. Pseudohypericin and hypericin probably interfere with viral infection and/or spread by direct inactivation of the virus or by preventing virus shedding, budding, or assembly at the cell membrane. These compounds have no apparent activity against the transcription, translation, or transport of viral proteins to the cell membrane and also no direct effect on the polymerase. This property distinguishes their mode of action from that of the major antiretro-virus group of nucleoside analogues. Hypericin and pseudohypericin have low in vitro cytotoxic activity at concentrations sufficient to produce dramatic antiviral effects in murine tissue culture model systems that use radiation leukemia and Friend viruses. Administration of these compounds to mice at the low doses sufficient to prevent retroviral-induced disease appears devoid of undesirable side effects. This lack of toxicity at therapeutic doses extends to humans, as these compounds have been tested in patients as antidepressants with apparent salutary effects. /These/ observations to date suggest that pseudohypericin and hypericin could become therapeutic tools against retroviral-induced diseases such as acquired immunodeficiency syndrome (AIDS).

St. John's wort (Hypericum perforatum L.), used extensively for the treatment of mild to moderate clinical depression, has long been considered safer than the conventional pharmaceutical agents.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The objective of these two open phase I clinical trials was the investigation of the bioavailability of five constituents from a hypericum extract containing tablet, which are discussed as the components contributing to the antidepressant action. Each trial included 18 healthy male volunteers who received the test preparation, containing 612 mg dry extract of St John's wort (STW-3, Laif 600), either as a single oral dose or as a multiple once daily dose over a period of 14 days. Concentration/time curves were determined for hypericin, pseudohypericin, hyperforin, the flavonoid aglycone quercetin, and its methylated form isorhamnetin for 48 hr after single dosing and for 24 hr on day 14 at the end of 2 weeks of continuous daily dosing. After single dose intake, the key pharmacokinetic parameters were determined as follows: ...pseudohypericin: AUC(0-infinity) = 93.03 hr x ng/mL, Cmax = 8.50 ng/mL, t(max) = 3.0 hr, elimination half-life 25.39 hr... Under steady state conditions reached during multiple dose administration similar results were obtained. Further pharmacokinetic characteristics calculated from the obtained data were the mean residence time (MRT), the lag-time, the peak-trough fluctuation (PTF), the lowest observed plasma concentration (Cmin), and the average plasma concentration (Cav). The data obtained for hypericin, pseudohypericin and hyperforin generally corresponded well with values previously published, with some deviations observed for the extent of absorption of hypericin and the time course of absorption and elimination of hyperforin. ...The trial preparation was well tolerated.

Extracts of St. John's wort (Hypericum perforatum) are used in treatment of depression. They contain various substances with the naphthodianthrones hypericin and pseudohypericin as characteristic ingredients. These compounds were shown to cause phototoxicity in cell culture and in animals. A placebo-controlled randomized clinical trial with monitoring of hypericin and pseudohypericin plasma concentration was performed to evaluate the increase in dermal photosensitivity in humans after application of high dose hypericum extracts. The study was divided into a single dose and a multiple dose part. In the single dose period, each of 13 volunteers received in a double blind fourfold complete crossover design, either placebo, or 900, 1800 or 3600 mg of a standardized hypericum extract (LI 160) containing zero, 2.81, 5.62 and 11.25 mg of total hypericin (total hypericin is the sum of hypericin and pseudohypericin). Maximum total hypericin plasma concentrations were observed about 4 hr after dosage and were 0, 0.028, 0.061 and 0.159 mg/L, respectively...

This study evaluated the influence of cimetidine and carbamazepine on the pharmacokinetics of the St. John's Wort (SJW) ingredients hypericin and pseudohypericin. In a placebo-controlled, double blind study, 33 healthy volunteers were randomized into three treatment groups that received SJW extract (LI160) with different comedications (placebo, cimetidine, and carbamazepine) for 7 days after a run-in period of 11 days with SJW alone. Hypericin and pseudohypericin pharmacokinetics were measured on days 10 and 17. Between-group comparisons showed no statistically significant differences in AUC(0-24), C(max), and t(max) values for hypericin and pseudohypericin. Within-group comparisons, however, revealed a statistically significant increase in hypericin AUC(0-24) from a median of 119 (range 82-163 ug hr/L) to 149 ug hr/L (61-202 ug hr/L) with cimetidine comedication and a decrease in pseudohypericin AUC(0-24) from a median of 51.0 (16.4-102.9 ug hr/L) to 36.4 ug hr/L (14.0-102.0 ug hr/L) with carbamazepine comedication compared to the baseline pharmacokinetics in each group. Hypericin and pseudohypericin pharmacokinetics were only marginally influenced by comedication with the enzyme inhibitors and inducers cimetidine and carbamazepine.

To study the single dose and steady state pharmacokinetics of hypericin and pseudohypericin, a study was conducted in 13 healthy male volunteers, ages 25-30 yr, who received an oral extract of St. John's Worts LI 160. Oral administration of 250, 750, and 1500 ug of hypericin and 526, 1578, and 3156 ug of pseudohypericin resulted in median peak plasma levels (Cmax) of 1.3, 7.2, and 16.6 ug/L for hypericin and 3.4, 12.1, and 29.7 ug/L for pseudohypericin, respectively. Cmax and AUC values for the lowest dose were disproportionally lower than those for the higher doses. A lag time of 1.9 hr for hypericin was remarkably longer than the 0.4 hr lag time for pseudohypericin. Median half-lives for absorption, distribution, and elimination were 0.6, 6, and 43.1 hr after 750 ug of hypericin and 1.3, 1.4, and 24.8 hr after 1578 ug of pseudohypericin, respectively; the corresponding Cmax levels were 8.8 and 8.5 ug/L. Both hypericin and pseudohypericin were initially distributed into a central volume of 4.2 and 5 L, respectively. The systemic availability of hypericin and pseudohypericinfrom the extract was 14 and 21%, respectively.

Wikipedia

Drug Warnings

...concomitant administration of St. John's wort and indinavir substantially decreased indinavir plasma concentrations, potentially due to induction of the cytochrome P450 metabolic pathway. ...pharmacokinetic data are available only for concomitant administration of indinavir with St. John's wort. However, based on these results, it is expected that St John's wort may significantly decrease blood concentrations of all of the currently marketed HIV protease inhibitors (PIs) and possibly other drugs (to varying degrees) that are similarly metabolized, including the nonnucleoside reverse transcriptase inhibitors (NNRTIs). Consequently, concomitant use of St John's wort with PIs or NNRTIs is not recommended because this may result in suboptimal antiretroviral drug concentrations, leading to loss of virologic response and development of resistance or class cross-resistance /St. John's wort/.

St. John's wort (Hypericum perforatum L.), used extensively for the treatment of mild to moderate clinical depression, has long been considered safer than the conventional pharmaceutical agents. However, its ability, through its active constituents hypericin, pseudohypericin and hyperforin, to induce intestinal P-glycoprotein/MRD1 and both intestinal and hepatic CYP3A4 enzyme, could markedly reduce the distribution and disposition of their co-substrates. In addition, St. John's wort is a potent uptake inhibitor of the neurotransmitters serotonin, norepinephrine and dopamine all of which have a role in mood control. Consequently, the very real potential for a pharmacodynamic interaction between the herb and pharmaceutical drugs which share this mechanism of action and, like St. John's wort, are used for mood elevation.

Biological Half Life

Each trial included 18 healthy male volunteers who received the test preparation, containing 900 mg dry extract of St John's wort (STW 3-VI, Laif 900), either as a single oral dose or as a multiple once daily dose over a period of 14 days. Concentration/time curves were determined for the five constituents, for 48 hr after single dosing and for 24 hr on day 14 at the end of 2 weeks of continuous daily dosing. After single dose intake, the key pharmacokinetic parameters were determined as follows: ...pseudohypericin: ...elimination half-life 17.19 hr... Under steady state conditions reached during multiple dose administration similar results were obtained.

Each trial included 18 healthy male volunteers who received the test preparation, containing 612 mg dry extract of St John's wort (STW-3, Laif 600), either as a single oral dose or as a multiple once daily dose over a period of 14 days. After single dose intake, the key pharmacokinetic parameters were determined as follows: ...pseudohypericin: elimination half-life 25.39 hr... Under steady state conditions reached during multiple dose administration similar results were obtained...

Use Classification

Analytic Laboratory Methods

St. John's wort (Hypericum perforatum L.) preparations, a top-selling botanical dietary supplement used primarily as an antidepressant, has recently been used as an ingredient in some food products sold as functional foods. A rapid extraction technique followed by a liquid chromatographic (LC) method was developed to determine 4 characteristic bioactive compounds (pseudohypericin, hypericin, hyperforin, and adhyperforin) from St. John's wort in dietary supplements and functional foods to which it was added. Solid samples, including dried leaf/flower mixture, dietary supplement capsules, tea bags, puff and snack bar, were extracted with methanol by sonication. Noncarbonated, fruit-flavored drinks were centrifuged and mixed with methanol. Compounds were then determined by isocratic, reversed-phase LC with UV detection at 2 wavelengths and further identified or confirmed by photodiode array spectra and LC/mass spectrometry. Within-laboratory method variations (% RSD) were satisfactory. Very low amounts, if any, of the 4 components were found in drink and puff samples, and none was found in the snack bar. The methods developed provide a useful means for the determination of St. John's wort components in dietary supplements and functional foods.

Photodiode array detector-coupled HPLC analysis of extracts of St. John's wort (Hypericum perforatum) reveals two main compounds: pseudohypericin (PH) and hypericin (H) (peaks A and B respectively). When the pH of the extracts is raised, peak A irreversibly disappears whereas peak B does not change. This instability at high pH means that alkaline conditions should be avoided during extraction and raises a question concerning the bioavailability of pseudohypericin from St. John's wort extract-containing medicinal products designed for oral administration.

An HPLC method for the specific quantative assay of hypericin in Hypericum perforatum L. and its preparations is described. By the application of HPLC gradient elution, pseudohypericin as well as hypericin can be identified in preparations containing Hypericum (St. John's Wort).

Storage Conditions

Interactions

Hypericum perforatum (Hp) has been used medicinally to treat a variety of conditions including mild-to-moderate depression. Recently, several anti-inflammatory activities of Hp have been reported. An ethanol extract of Hp was fractionated with the guidance of an anti-inflammatory bioassay (lipopolysaccharide (LPS)-induced prostaglandin E2 production (PGE2)), and four constituents were identified. When combined together at concentrations detected in the Hp fraction to make a 4 component system, these constituents (0.1 uM chlorogenic acid (compound 1), 0.08 uM amentoflavone (compound 2), 0.07 uM quercetin (compound 3), and 0.03 uM pseudohypericin (compound 4)) explained the majority of the activity of the fraction when activated by light, but only partially explained the activity of this Hp fraction in dark conditions. One of the constituents, light-activated pseudohypericin, was necessary, but not sufficient to explain the reduction in LPS-induced PGE2 of the 4 component system. The Hp fraction and the 4 component system inhibited lipoxygenase and cytosolic phospholipase A2, two enzymes in the PGE2-mediated inflammatory response. The 4 component system inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha), and the Hp fraction inhibited the anti-inflammatory cytokine interleukin-10 (IL-10). Thus, the Hp fraction and selected constituents from this fraction showed evidence of blocking pro-inflammatory mediators but not enhancing inflammation-suppressing mediators.

/The authors/ evaluated the pharmacokinetic interaction between a low-hyperforin St John's wort (SJW) extract and alprazolam, caffeine, tolbutamide, and digoxin. Previous reports on other SJW products had shown remarkably decreased plasma concentrations of certain co-medicated drugs, which was attributed to an inducing effect of SJW on cytochrome P-450 (CYP) and p-glycoprotein (p-gp) activity. Two randomised, placebo-controlled studies were performed with 28 healthy volunteers (age 18 - 55 years) in each study. In study A, single doses of alprazolam (1 mg; substrate of CYP3A4) and caffeine (100 mg; CYP1A2) were given on days 1 and 11. In study B, single doses of tolbutamide (500 mg, days 1 and 11; CYP2C9) and multiple doses of digoxin (0.75 mg on days -2 and -1, 0.25 mg /per day/ on days 1 to 11; p-gp) were given. The participants received SJW (Esbericum capsules; 240 mg /per day/ of extract, 3.5 mg hyperforin) or placebo on days 2 to 11. Blood for pharmacokinetic analysis was drawn on days 1 and 11. No statistically significant differences were found in the primary kinetic parameter, AUC0 - 24, of alprazolam, caffeine (AUC0 - 12), paraxanthine, tolbutamide, 4-hydroxytolbutamide, and digoxin between the placebo group and the SJW group at the end of the study. The SJW-induced change in AUCs was less than 12 % of the initial median AUC of the participants in studies A and B, thus clinically irrelevant. On day 11, trough concentrations were 2.0 (range 0.6 - 4.1) ug/L and 1.0 (0.2 - 3.9) ug/L for hypericin and pseudohypericin, respectively, whereas hyperforin concentrations were below the quantification limit (< 1 ug/L). Kinetics of investigated probe drugs were only marginally influenced by concomitant treatment with Esbericum capsules. This may be due in particular to the low hyperforin plasma concentration as this SJW component has been shown to activate the PXR receptor which regulates expression of CYP3A4 and p-gp...

The present interest and widespread use of herbal remedies has created the possibility of interaction between them and pharmaceutical drugs if they are used simultaneously. Before the recent reports of apparent hepatotoxicity associated with its use, kava (Piper methysticum Forst. F.), was one of the top 10 selling herbal remedies in Europe and North America. This adverse effect was not previously encountered with the traditional beverage which was prepared as a water infusion in contrast to the commercial products which are extracted with organic solvents. Kavalactones, the active principles in kava, are potent inhibitors of several of the CYP 450 enzymes, suggesting a high potential for causing pharmacokinetic interactions with drugs and other herbs which are metabolized by the same CYP 450 enzymes. Furthermore, some kavalactones have been shown to possess pharmacological effects, such as blockade of GABA receptors and sodium and calcium ion channels, which may lead to pharmacodynamic interactions with other substances which possess similar pharmacological proprieties. St. John's wort (Hypericum perforatum L.), used extensively for the treatment of mild to moderate clinical depression, has long been considered safer than the conventional pharmaceutical agents. However, its ability, through its active constituents hypericin, pseudohypericin and hyperforin, to induce intestinal P-glycoprotein/MRD1 and both intestinal and hepatic CYP3A4 enzyme, could markedly reduce the distribution and disposition of their co-substrates. In addition, St. John's wort is a potent uptake inhibitor of the neurotransmitters serotonin, norepinephrine and dopamine all of which have a role in mood control. Consequently, the very real potential for a pharmacodynamic interaction between the herb and pharmaceutical drugs which share this mechanism of action and, like St. John's wort, are used for mood elevation. However, presently there is very little evidence to substantiate actual pharmacokinetic and/or pharmacodynamic interaction between drugs and kava or St. John's wort. This review provides a brief overview of the existing data on interactions of kava and St. John's wort with pharmaceutical agents and as a result reveals the urgent need for detailed investigations to identify clinically significant interactions for these herbal remedies that have the potential to cause adverse effects.

For more Interactions (Complete) data for Pseudohypericin (8 total), please visit the HSDB record page.

Dates

Impacts of manganese bio-based nanocomposites on phytochemical classification, growth and physiological responses of Hypericum perforatum L. shoot cultures

S Jafarirad, M Kosari-Nasab, R Mohammadpour Tavana, S Mahjouri, R EbadollahiPMID: 33387772 DOI: 10.1016/j.ecoenv.2020.111841

Abstract

We report a new green route for preparing MnO/perlite nanocomposites (NCs) by leaf extract of Hypericum perforatum. Characterization of the physicochemical properties of the MnO

/perlite-NCs was performed using XRD, FESEM, EDX, FT-IR, and DLS techniques. Furthermore, their effects on the phytochemical classification and growth parameters of H. perforatum shoot cultures were assessed. According to the FESEM image, the synthesized spherical MnO

nanoparticles on the sheet-like structure of nano-perlite were formed, ranging about 20-50 nm. In addition, based on the EDX spectra, the elemental analysis showed the presence of Carbon, Oxygen, Silicon, Aluminum, and Manganese elements in the as-synthesized MnO

/perlite-NCs. Biological studies confirmed that nano-perlite and MnO

/perlite-NCs were non-toxic to H. perforatum shoot cultures and showed positive effects on plant growth in specific concentrations. Overall, phytochemical classification demonstrated that the terpenoids decreased in the evaluated treatments, while hypericin and pseudohypericin were increased in some treatments (25, 50 and 150 mg/L of nano-perlite) relative to control. Metabolomics results suggested that both nano-perlite and MnO

/perlite-NCs can be used as elicitors and new nanofertilizers for generating some secondary metabolites.

Evaluation of the MA-10 cell line as a model of insl3 regulation and Leydig cell function

Mary E Strong, Matthew A Burd, Daniel G PetersonPMID: 31405452 DOI: 10.1016/j.anireprosci.2019.106116

Abstract

Cryptorchidism, the failure of one or both testes to descend to an extra-abdominal location during mammalian development, is a common reproductive malady that often requires surgical intervention to remedy. Leydig cells are responsible for producing insulin-like peptide 3 (INSL3), a peptide hormone that is essential for normal testicular descent. The insl3 promoter in Leydig cells can be activated by cAMP through the transcription factor Nur77, which also regulates the promoters of the steroidogenic enzymes, cyp17 and 3β-hsd. While the mechanism of LH action on testosterone production is well characterized, the effect of LH on insl3 abundance has not been described. The MA-10 Leydig cell line was used to test the hypothesis that abundance of insl3 mRNA is increased by LH/CG via the cAMP pathway. Cells treated with hCG had a transient robust increase in abundance of nur77 mRNA, while insl3 mRNA abundance remained unchanged. Further, while cAMP addition increased nur77 mRNA abundance, it failed to affect insl3 mRNA. Inhibition of LH-receptor-linked signal transduction pathways in the presence of hCG implicated multiple signaling networks in the regulation of both the insl3 and nur77 genes. Treatment with hCG and cAMP also increased abundance of cyp17 mRNA but not 3β-hsd. Abundance of insl3 mRNA was not affected by hCG, testosterone or the combination of hCG and testosterone. Collectively, these results provide support for the constitutive regulation of insl3 mRNA abundance in the MA-10 Leydig cell line rather than acute regulation by LH/CG and cAMP.Effect of explant source, perlite nanoparticles and TiO

R Ebadollahi, S Jafarirad, M Kosari-Nasab, S MahjouriPMID: 31506546 DOI: 10.1038/s41598-019-49504-3

Abstract

It appears that the biologically-synthesized nanoparticles (NPs) have potential to perform as effective elicitors for the production of valuable secondary metabolites in plants. Besides, it has been reported that the toxicity of the biologically-synthesized NP is not as much as that of the chemically-synthesized NPs. Therefore, it is necessary to test their advantages aspects. In this study, the physical synthesis of perlite NPs and biologically-synthesis of TiO/perlite nanocomposites (NCs) were conducted. Subsequently, their effects and explant source influence on the growth characteristics and secondary metabolite profiles of Hypericum perforatum callus cultures were evaluated. According to the obtained results, morphology of the synthesized perlite NPs and TiO

/perlite NCs were mesoporous and spherical with sizes ranging about 14.51-23.34 and 15.50-24.61 nm, respectively. Addition of perlite NPs and TiO

/perlite NCs to the culture medium at the concentration range of 25-200 mg/L showed no adverse impacts on the growth characteristics of H. perforatum calli. According to the GC-MS analysis, the stress caused by perlite NPs and TiO

/perlite NCs led to an increase in the variety, amount and number of volatile compounds. The calli obtained from in vitro grown plants produced more volatile compounds relative to the calli obtained from field grown plants under the nanomaterial stress conditions. The production of hypericin and pseudohypericin were also determined in the callus cultures under desired nanomaterials elicitation. Accordingly, our results suggest that perlite NPs and TiO

/perlite NCs can possibly be considered as effective elicitors for the production of volatile compounds, hypericin, and pseudohypericin in callus cultures of H. perforatum.

Apoptosis of THP-1 Macrophages Induced by Pseudohypericin-Mediated Sonodynamic Therapy Through the Mitochondria-Caspase Pathway

Xiufeng Zheng, Jinrong Wu, Qun Shao, Xuesong Li, Jiayuan Kou, Xing Zhu, Zhaoyu Zhong, Yueqing Jiang, Zhongni Liu, Hongxia Li, Ye Tian, Liming YangPMID: 26828938 DOI: 10.1159/000438649

Abstract

Pseudohypericin (P-HY) and its congener hypericin are the major hydroxylated phenanthroperylenediones present in Hypericum species. Our previous study indicated that hypericin was able to function as a sonosensitizer. The potential use of P-HY as a sonosensitizer for sonodynamic therapy (SDT) requires further exploration. Thus, this study aimed to investigate the effects of P-HY-SDT on THP-1 macrophages.THP-1 macrophages were incubated with P-HY, and cell viability was measured using a CCK-8 assay. Fluorescence microscopy assessed the intracellular reactive oxygen species (ROS), mitochondrial membrane potential (ΔΨm ) and mitochondrial permeability transition pore (mPTP) opening. Apoptotic and necrotic cell levels were measured by the flow cytometry analysis. Western blots were employed to assay BAX, Cytochrome C expression and apoptosis-related proteins.

P-HY-SDT induced THP-1 macrophage apoptosis. The levels of ROS were significantly increased in the SDT group, resulting in both mPTP opening and ΔΨm loss, which led to apoptosis. In addition, the translocation of BAX, release of Cytochrome C and the upregulated expression of apoptosis-related proteins after P-HY-SDT were observed, all of which were reversed by N-acetyl cysteine (NAC).

P-HY-SDT induced THP-1 macrophage apoptosis through the mitochondria-caspase pathway via ROS generation, the translocation of BAX and the release of Cytochrome C to regulate the mPTP opening.

An innovative approach to prepare hypericin molecularly imprinted pearls using a "phyto-template"

Ana-Mihaela Florea, Tanța-Verona Iordache, Catherine Branger, Marius Ghiurea, Sorin Avramescu, Gheorghe Hubca, Andrei SârbuPMID: 26653421 DOI: 10.1016/j.talanta.2015.10.061

Abstract

In this paper, an innovative method that uses hypericin "phyto-template" molecules is being applied herein for the first time to produce molecularly imprinted polymer (MIP) pearls able to selectively retain hypericin from Hypericum Perforatum L primary extracts. For this purpose, the wet phase inversion method was preferred for preparing the hypericin-MIP pearls for several reasons referring to economical benefits but also due to the fact that hypericin "phyto-template" molecules can be generated along with the phase inversion of the copolymer. Practically, the precursor poly(acrylonitrile-co-methacrylic acid) solution was mixed with a purified and concentrated naphtodianthrone phyto-extract (consisting only of hypericin and pseudo-hypericin). In the subsequent phase inversion step hypericin was trapped in the copolymer droplets, as a result to its poor solubility in the inversion water bath, and further served as "phyto-template" in the imprinting step. This in situ repartition of hypericin and pseudo-hypericin was sustained by HPLC-DAD chromatograms which recorded only the presence of hypericin during the extraction stage of imprinted pearls. Batch rebinding measurements, all together, validated the efficiency of this innovative imprinting procedure. The hypericin rebinding of imprinted pearls was quantitative (up to 318 µg/L) and approximately 5 times more specific relative to the blank pearls. Competitive re-binding revealed a more selective behaviour of imprinted pearls for hypericin when the up-take was measured against pseudohypericin (selectivity coefficient above 4.50).Interspecific variation in localization of hypericins and phloroglucinols in the genus Hypericum as revealed by desorption electrospray ionization mass spectrometry imaging

Andrea Kucharíková, Katarína Kimáková, Christian Janfelt, Eva ČellárováPMID: 26822391 DOI: 10.1111/ppl.12422

Abstract

Plants of the genus Hypericum are widely known for their therapeutic properties. The most biologically active compounds of this genus are naphtodianthrones and phloroglucinols. Indirect desorption electrospray ionization mass spectrometry (DESI-MS) imaging allows visualization and localization of secondary metabolites in different plant tissues. This study is focused on localization of major secondary compounds in the leaves of 17 different in vitro cultured Hypericum species classified in 11 sections. Generally, all identified naphtodianthrones, protohypericin, hypericin, protopseudohypericin and pseudohypericin were co-localized in the dark glands of eight hypericin producing species at the site of their accumulation. The known phloroglucinols, hyperforin, adhyperforin, hyperfirin and some new phloroglucinols with m/z [M - H](-) 495 and 569 were localized in the translucent and pale cavities within the leaf in the majority of studied species. The comparison of different Hypericum species revealed an interspecific variation in the distribution of the dark and translucent glands corresponding with the localization of hypericins and phloroglucinols. Moreover, similarities in the localization and composition of the phloroglucinols were observed in the species belonging to the same section. Adding to various quantitative studies focused on the detection of secondary metabolites, this work using indirect DESI-MSI offers additional valuable information about localization of the above-mentioned compounds.Arbuscular mycorrhizal fungi altered the hypericin, pseudohypericin, and hyperforin content in flowers of Hypericum perforatum grown under contrasting P availability in a highly organic substrate

Silvia Lazzara, Marcello Militello, Alessandra Carrubba, Edoardo Napoli, Sergio SaiaPMID: 27999964 DOI: 10.1007/s00572-016-0756-6

Abstract

St. John's Wort (Hypericum perforatum) is a perennial herb able to produce water-soluble active ingredients (a.i.), mostly in flowers, with a wide range of medicinal and biotechnological uses. However, information about the ability of arbuscular mycorrhizal fungi (AMF) to affect its biomass accumulation, flower production, and concentration of a.i. under contrasting nutrient availability is still scarce. In the present experiment, we evaluated the role of AMF on growth, flower production, and concentration of bioactive secondary metabolites (hypericin, pseudohypericin, and hyperforin) of H. perforatum under contrasting P availability. AMF stimulated the production of aboveground biomass under low P conditions and increased the production of root biomass. AMF almost halved the number of flowers per plant by means of a reduction of the number of flower-bearing stems per plant under high P availability and through a lower number of flowers per stem in the low-P treatment. Flower hyperforin concentration was 17.5% lower in mycorrhizal than in non-mycorrhizal plants. On the contrary, pseudohypericin and hypericin concentrations increased by 166.8 and 279.2%, respectively, with AMF under low P availability, whereas no effect of AMF was found under high P availability. These results have implications for modulating the secondary metabolite production of H. perforatum. However, further studies are needed to evaluate the competition for photosynthates between AMF and flowers at different nutrient availabilities for both plant and AM fungus.Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions

Tomás Herraiz, Hugo GuillénPMID: 29568754 DOI: 10.1155/2018/4810394

Abstract

Monoamine oxidase (MAO) catalyzes the oxidative deamination of amines and neurotransmitters and is involved in mood disorders, depression, oxidative stress, and adverse pharmacological reactions. This work studies the inhibition of human MAO-A by,

and

which are reported to improve and affect mood and mental conditions. Subsequently, the antioxidant activity associated with the inhibition of MAO is determined in plant extracts for the first time.

inhibited human MAO-A, and extracts from flowers gave the highest inhibition (IC

of 63.6

g/mL). Plant extracts were analyzed by HPLC-DAD-MS and contained pseudohypericin, hypericin, hyperforin, adhyperforin, hyperfirin, and flavonoids. Hyperforin did not inhibit human MAO-A and hypericin was a poor inhibitor of this isoenzyme. Quercetin and flavonoids significantly contributed to MAO-A inhibition.

seed extracts highly inhibited MAO-A (IC

of 49.9

g/L), being a thousand times more potent than

extracts owing to its content of

-carboline alkaloids (harmaline and harmine).

root (maca) extracts did not inhibit MAO-A. These plants may exert protective actions related to antioxidant effects. Results in this work show that

and

extracts exhibit antioxidant activity associated with the inhibition of MAO (i.e., lower production of H

O

).

Zafirlukast in combination with pseudohypericin attenuates spinal cord injury and motor function in experimental mice

Xiao-Gang Chen, Fu Hua, Shou-Guo Wang, Yong-Yi Xu, Hai-Tao Yue, Jin SunPMID: 30122897 DOI: 10.2147/DDDT.S154814

Abstract

Biosynthesis of leukotriene (LT) by arachidonic acid involves 5-lipoxygenase (5-LO) as an important precursor. Here, we evaluated the role of pseudohypericin (PHP) for its postulated 5-LO inhibitory activity along with a Cys-LT receptor antagonist zafirlukast (ZFL) against inflammatory response and tissue injury in mice.The spinal injury was induced by two-level laminectomy of T6 and T7 vertebrae. The inflammation was assessed by histology, inflammatory mediators by enzyme-linked immunosorbent assay, apoptosis by Annexin-V, FAS staining, terminal deoxynucleoti-dyltransferase-mediated UTP end labeling (TUNEL) assay and expression of Bax and Bcl-2 by Western blot. Effect on motor recovery of hind limbs was evaluated for 10 days postinjury.

The spinal injury resulted in tissue damage, apoptosis, edema, infiltration of neutrophils with increased expression of tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2). The spinal tissue showed elevated levels of prostaglandin E

(PGE2), and LTB

and increased phosphorylation of injured extracellular signal-regulated kinase-1/2 (ERK1/2). The PHP, ZFL and combination decreased inflammation, tissue injury and infiltration of neutrophils. Treatment also decreased the levels of PGE

, phosphorylation of extracellular signal-regulated kinase-1/2 (pERK 1/2), LT, TNF-α and COX-2 with a marked reduction in apoptosis and improved the motor function.

The present study confirmed 5-LO antagonist activity of PHP and established its neuroprotective role along with ZFL.

Hypericum perforatum Reduces Paracetamol-Induced Hepatotoxicity and Lethality in Mice by Modulating Inflammation and Oxidative Stress

Miriam S N Hohmann, Renato D R Cardoso, Victor Fattori, Nilton S Arakawa, José C Tomaz, Norberto P Lopes, Rubia Casagrande, Waldiceu A Verri JrPMID: 25851311 DOI: 10.1002/ptr.5350

Abstract

Hypericum perforatum is a medicinal plant with anti-inflammatory and antioxidant properties, which is commercially available for therapeutic use in Brazil. Herein the effect of H. perforatum extract on paracetamol (acetaminophen)-induced hepatotoxicity, lethality, inflammation, and oxidative stress in male swiss mice were investigated. HPLC analysis demonstrated the presence of rutin, quercetin, hypericin, pseudohypericin, and hyperforin in H. perforatum extract. Paracetamol (0.15-3.0 g/kg, p.o.) induced dose-dependent mortality. The sub-maximal lethal dose of paracetamol (1.5 g/kg, p.o.) was chosen for the experiments in the study. H. perforatum (30-300 mg/kg, i.p.) dose-dependently reduced paracetamol-induced lethality. Paracetamol-induced increase in plasma aspartate aminotransferase (AST) and alanine aminotransferase (ALT) concentrations, and hepatic myeloperoxidase activity, IL-1β, TNF-α, and IFN-γ concentrations as well as decreased reduced glutathione (GSH) concentrations and capacity to reduce 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonate radical cation; ABTS˙(+) ) were inhibited by H. perforatum (300 mg/kg, i.p.) treatment. Therefore, H. perforatum protects mice against paracetamol-induced lethality and liver damage. This effect seems to be related to the reduction of paracetamol-induced cytokine production, neutrophil recruitment, and oxidative stress.Explore Compound Types